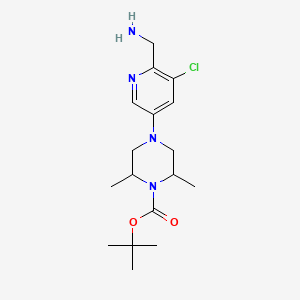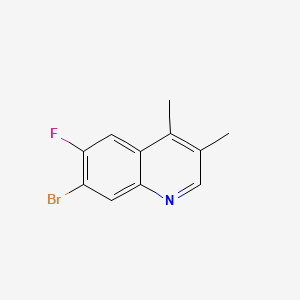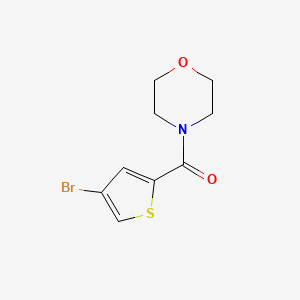
(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-thienyl)-4-morpholinylmethanone is a chemical compound that features a brominated thiophene ring and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-thienyl)-4-morpholinylmethanone typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-thienyl)-4-morpholinylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its morpholine moiety can interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its brominated thiophene ring is particularly useful in the design of electronic materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-thienyl)-4-morpholinylmethanone involves its interaction with molecular targets through its brominated thiophene ring and morpholine moiety. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-2-thienyl)methanol
- (4-Bromo-2-thienyl)(3-furyl)methanol
- 2-(4-Bromo-2-thienyl)-1,3-dioxolane
Uniqueness
(4-Bromo-2-thienyl)-4-morpholinylmethanone is unique due to the presence of both a brominated thiophene ring and a morpholine moiety. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds. The morpholine moiety, in particular, enhances its potential for biological interactions and applications.
Eigenschaften
Molekularformel |
C9H10BrNO2S |
|---|---|
Molekulargewicht |
276.15 g/mol |
IUPAC-Name |
(4-bromothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-8(14-6-7)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
InChI-Schlüssel |
QTRDQMVCHKBZKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
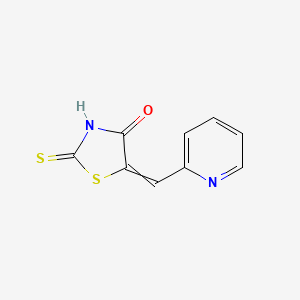
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
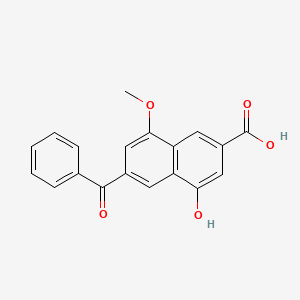
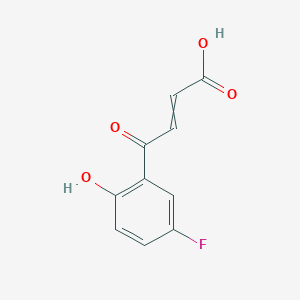


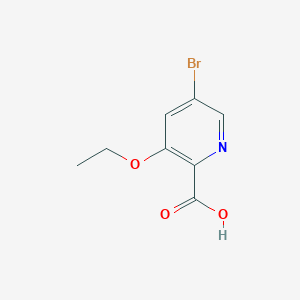

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
